molecular formula C10H10ClI2NO2 B13781598 N-Chloroacetyliodotyramine CAS No. 80465-54-9

N-Chloroacetyliodotyramine

Cat. No.: B13781598
CAS No.: 80465-54-9
M. Wt: 461.45 g/mol
InChI Key: CYXNZPFCLQBCDU-HRTUCOQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

I am unable to provide a detailed product description for N-Chloroacetyliodotyramine. Despite a thorough search, no scientific data on its specific research applications, mechanism of action, or biological activity was found in the available literature. The compound is listed in the PubChem database under CID 133482 . Researchers are advised to consult specialized chemical databases and scientific literature for further information. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80465-54-9

Molecular Formula

C10H10ClI2NO2

Molecular Weight

461.45 g/mol

IUPAC Name

2-chloro-N-[2-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]ethyl]acetamide

InChI

InChI=1S/C10H10ClI2NO2/c11-5-9(15)14-2-1-6-3-7(12)10(16)8(13)4-6/h3-4,16H,1-2,5H2,(H,14,15)/i12-2,13-2

InChI Key

CYXNZPFCLQBCDU-HRTUCOQKSA-N

Isomeric SMILES

C1=C(C=C(C(=C1[125I])O)[125I])CCNC(=O)CCl

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CCNC(=O)CCl

Origin of Product

United States

Synthetic Methodologies for N Chloroacetyliodotyramine and Analogues

Precursor Synthesis and Intermediate Chemistry

The foundation for synthesizing N-Chloroacetyliodotyramine lies in the preparation of its key precursors and intermediates, primarily derived from tyramine (B21549).

Tyramine, a naturally occurring monoamine compound, serves as the fundamental building block for this compound. ontosight.ai The synthesis of its derivatives is a critical first step. Researchers have synthesized various tyramine-based amides by coupling tyramine or its methoxy-substituted analogues with different carboxylic acids, such as hydroxyl-substituted benzoic and cinnamic acids. semanticscholar.orgnih.gov These reactions expand the library of available precursors for subsequent chemical modifications.

The general approach involves creating an amide bond between the amine group of the tyramine derivative and a suitable carboxylic acid. This versatility allows for the introduction of various functional groups to modulate the final compound's properties. Amides derived from coupling coumaric acid with tyramine have also been explored in different therapeutic contexts. nih.gov The synthesis of N-methyl-N-formyltyramine, for example, was achieved in six steps starting from 4-hydroxybenzaldehyde, highlighting a potential route for modifying the tyramine backbone before subsequent iodination and chloroacetylation steps. researchgate.net

Chloroacetylation is the key chemical step that introduces the reactive chloroacetyl group to the tyramine intermediate. This process typically involves the reaction of a tyramine derivative with chloroacetyl chloride. semanticscholar.orgresearchgate.net The reaction is generally carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM), to prevent hydrolysis of the highly reactive chloroacetyl chloride. semanticscholar.orgnih.gov

A common procedure involves dissolving the tyramine intermediate in dry DCM, followed by the addition of a base, typically triethylamine (B128534), which acts as a scavenger for the hydrochloric acid byproduct. nih.gov The mixture is cooled, often in an ice bath to a temperature between 0 and -5 °C, before the dropwise addition of chloroacetyl chloride. nih.gov Maintaining a low temperature helps to control the exothermic reaction. After the addition is complete, the reaction is stirred for several hours at room temperature to ensure completion. semanticscholar.orgnih.gov

The workup procedure is crucial for isolating the pure product. It typically involves washing the reaction mixture with a dilute acid (e.g., 5% HCl) to remove excess triethylamine, followed by a wash with a dilute base (e.g., 5% sodium hydroxide) to remove any unreacted acidic components. semanticscholar.orgnih.gov The final organic layer is then washed with brine, dried over an anhydrous salt like magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-chloroacetylated product, which may be further purified by column chromatography. nih.gov

Table 1: Typical Reaction Conditions for Chloroacetylation of Tyramine Derivatives

Parameter Condition Purpose Source
Reactant Tyramine Derivative Starting material with a primary or secondary amine. semanticscholar.org
Reagent Chloroacetyl Chloride Source of the chloroacetyl group. semanticscholar.orgnih.gov
Solvent Anhydrous Dichloromethane (DCM) Aprotic solvent to prevent reagent hydrolysis. semanticscholar.orgnih.gov
Base Triethylamine Scavenges HCl byproduct. nih.gov
Temperature 0 to -5 °C (initial), then Room Temp. Controls reaction rate and minimizes side products. nih.gov
Reaction Time ~5-6 hours To ensure the reaction proceeds to completion. nih.gov

| Workup | Acid/Base Washes (HCl, NaOH) | Purification to remove unreacted starting materials and byproducts. | semanticscholar.orgnih.gov |

Radioiodination Techniques for this compound

The introduction of an iodine isotope, particularly Iodine-125, is essential for the use of this compound in radiolabeling and imaging studies. This is achieved through specific radioiodination techniques.

The synthesis of radioiodinated this compound can be approached in two primary ways: radioiodination of the tyramine precursor before chloroacetylation, or radioiodination of the final N-chloroacetyltyramine molecule. The most common method for incorporating iodine into a tyrosine or tyramine structure is through electrophilic aromatic substitution on the phenol (B47542) ring, which is activated towards substitution. vitrax.com

Oxidative iodination is the standard technique used for this purpose. iaea.org This method involves the use of a mild oxidizing agent to convert radioactive sodium iodide (e.g., Na[¹²⁵I]) into an electrophilic iodine species (I⁺), which then attacks the aromatic ring. iaea.org Several oxidizing agents are commonly employed, chosen based on the sensitivity of the substrate molecule. vitrax.com

Chloramine-T: A strong oxidizing agent that provides high labeling yields but can potentially damage sensitive peptides or proteins. vitrax.comiaea.org

Iodogen: 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril, a milder and water-insoluble oxidizing agent. It is often coated onto the surface of the reaction vial, which simplifies the removal of the agent after the reaction is complete. vitrax.comiaea.org

Lactoperoxidase: An enzymatic method that provides the gentlest conditions, suitable for molecules that are easily damaged by chemical oxidants. vitrax.com

For molecules that lack an activated phenol ring or are incompatible with standard iodination techniques, an alternative strategy involves using a prosthetic group like the [¹²⁵I]-Bolton-Hunter Reagent. vitrax.com This reagent is first radioiodinated and then conjugated to the primary amine of the target molecule. vitrax.com

Table 2: Common Oxidizing Agents for Iodine-125 Labeling of Tyrosine-Containing Molecules

Oxidizing Agent Type Advantages Disadvantages Source
Chloramine-T Chemical High efficiency, rapid reaction. Harsh conditions, can cause oxidation of the substrate. vitrax.comiaea.org
Iodogen Chemical Mild conditions, easy to remove from reaction mixture. Slower reaction times compared to Chloramine-T. vitrax.comiaea.org

| Lactoperoxidase | Enzymatic | Very gentle, preserves molecular integrity. | Requires specific buffer conditions, enzyme can be costly. | vitrax.com |

Achieving a high radiochemical yield (RCY) and purity is paramount in the synthesis of radiolabeled compounds to ensure signal quality and minimize potential off-target effects. Optimization involves systematically adjusting various reaction parameters. nih.gov For oxidative iodination, key parameters include:

pH of the reaction medium: The efficiency of electrophilic iodination is highly pH-dependent. Studies on analogous compounds show that the maximum yield is often attained in a slightly acidic pH range, typically between 3 and 4. iaea.org

Concentration of Substrate and Reagents: The molar ratio of the precursor to the oxidizing agent can significantly impact the labeling yield. iaea.org

Reaction Time: The reaction time must be optimized to maximize the incorporation of the radioisotope while minimizing the degradation of the product. For some methods, the optimal reaction time can be as short as a few minutes. iaea.org

Modern approaches have been developed to streamline the optimization process. One such method uses droplet arrays on microfluidic chips to perform numerous reactions in parallel, allowing for rapid screening of different precursor concentrations, solvents, and other variables. nih.gov Another advanced strategy involves performing initial optimization studies using non-radioactive isotopes (e.g., using ¹⁹F as a surrogate for ¹⁸F) and analyzing the results with highly sensitive techniques like LC-MS/MS. nih.gov This tracer-level approach reduces radiation exposure and allows for high-throughput optimization, with the best conditions being subsequently transferred to the actual radiosynthesis. nih.gov These methods can significantly improve the final isolated RCY and molar activity. nih.gov

Table 3: Example of pH Influence on Radiochemical Yield for an Analogous Benzamide Compound

pH Value Radiochemical Yield (%)
1 ~55
2 ~75
3 >90
4 >90
5 ~80
6 ~65

Data based on the iodination of S(-)BZM using Chloramine-T, analogous to tyramine iodination. Source: iaea.org

Development of Novel Synthetic Pathways for this compound

While the established methods for synthesizing this compound are effective, research continues into novel pathways to improve efficiency, yield, and purity. These developments often focus on introducing new reagents or simplifying purification steps.

One area of development is the use of alternative halogenating agents. For instance, N-iodosuccinimide (NIS) has been shown to be an effective iodinating agent for a wide range of substrates, from highly activated phenols to deactivated aromatic systems. nih.gov Its reactivity can be tuned by the choice of catalyst and solvent, offering a flexible alternative to traditional oxidative methods. nih.gov For instance, using NIS in trifluoromethanesulfonic acid can facilitate the direct iodination of even strongly deactivated aromatic rings. nih.gov

Another innovative approach involves leveraging solid-phase synthesis or the use of ionic liquids. nih.gov In related syntheses, such as radioiododestannylation, using solid-phase extraction or conducting the reaction in an ionic liquid has been proposed to drastically simplify the purification process by making it easier to remove organotin precursors or other reagents. nih.gov These principles could be adapted for the synthesis of this compound to streamline the removal of excess reagents and byproducts, leading to a purer final product with higher effective yields.

Furthermore, modular synthetic strategies, as seen in the synthesis of complex quinazolinone derivatives, could be applied. nih.gov This involves the pre-synthesis of a core structure which is then reacted with chloroacetyl chloride in a final step. nih.gov Such a modular approach could facilitate the creation of a diverse library of this compound analogues by allowing for variations in the core structure before the final chloroacetylation and radioiodination steps.

Exploration of Chemo- and Regioselective Synthesis

The introduction of an iodine atom onto the phenolic ring of a tyramine derivative, followed by N-acylation, requires careful control to achieve the desired isomer. The primary challenge lies in directing the electrophilic iodination to a specific position on the aromatic ring, which is activated by the hydroxyl group.

One common strategy for the synthesis of related compounds involves the acylation of the amine functionality prior to ring modification. For instance, the synthesis of various N-chloroacetyl derivatives often begins with the reaction of a primary or secondary amine with chloroacetyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. nih.govmdpi.com This approach, if applied to tyramine, would yield N-chloroacetyltyramine. Subsequent iodination of this intermediate would then be required.

The regioselectivity of the iodination of phenols and related structures is highly dependent on the reaction conditions and the directing effects of the substituents. For phenolic compounds, iodination tends to occur at the positions ortho and para to the hydroxyl group. In the case of N-chloroacetyltyramine, the bulky N-chloroacetyl group might sterically hinder the ortho positions to some extent, potentially favoring para-iodination. However, achieving high regioselectivity often requires more sophisticated strategies.

Researchers have explored the use of various iodinating agents and conditions to control the position of iodination in similar phenolic structures. For example, the use of N-iodosuccinimide (NIS) under neutral conditions has been shown to be effective for the regioselective iodination of flavonoids. researchgate.net The specific regioselectivity in these cases was dictated by the pattern of protecting groups on other hydroxyl moieties, suggesting that strategic protection could be a viable method for directing iodination in the synthesis of this compound. researchgate.net Another approach involves the use of iodine in the presence of an oxidizing agent like hydrogen peroxide, which has been successfully employed in the synthesis of 3,5-diiodosalicylic acid. nih.gov

For the synthesis of this compound, a plausible chemo- and regioselective route could involve the following steps:

Protection of the amine group of tyramine: This would prevent its reaction during the subsequent iodination step.

Regioselective iodination of the protected tyramine: Utilizing methods such as those involving N-iodosuccinimide or other regioselective iodinating systems to introduce iodine at the desired position on the phenolic ring. researchgate.net

Deprotection of the amine group.

N-acylation with chloroacetyl chloride: This final step would introduce the N-chloroacetyl group to yield the target compound.

An alternative pathway could involve the initial iodination of tyramine, followed by the selective N-acylation of the resulting iodotyramine. However, controlling the regioselectivity of the initial iodination of unprotected tyramine could be more challenging due to the presence of the activating aminoethyl group.

The following table outlines a hypothetical reaction scheme and the role of different reagents in ensuring selectivity:

Step Reaction Reagents and Conditions Purpose of Reagents Expected Selectivity
1Protection of TyramineDi-tert-butyl dicarbonate (B1257347) (Boc)2O, triethylamine (TEA), in a suitable solvent (e.g., Dichloromethane)Boc2O protects the amine; TEA acts as a base.Chemoselective protection of the amine group.
2IodinationN-Iodosuccinimide (NIS), Acetonitrile (B52724) (MeCN), room temperatureNIS is a mild iodinating agent.Regioselective iodination ortho to the hydroxyl group.
3DeprotectionTrifluoroacetic acid (TFA) in DichloromethaneTFA removes the Boc protecting group.Chemoselective deprotection of the amine.
4AcylationChloroacetyl chloride, TEA, in Dichloromethane at 0 °C to room temperatureChloroacetyl chloride acylates the amine; TEA is the base.Chemoselective acylation of the amine.

Scalability and Efficiency Considerations in this compound Production

The scalability of a synthetic process is a critical factor for its practical application. For the production of this compound, several aspects would need to be considered to ensure an efficient and economically viable process.

The reaction conditions also play a significant role. Reactions that can be carried out at or near room temperature and at atmospheric pressure are generally easier and less expensive to scale up than those requiring high temperatures, high pressures, or cryogenic conditions. The use of hazardous or difficult-to-handle reagents would also complicate large-scale production.

Purification of the intermediates and the final product is another key consideration. Chromatographic purification, while common in laboratory-scale synthesis, is often not practical for large-scale production. Therefore, developing a process that yields a product of high purity through crystallization or simple extraction is highly desirable.

For the synthesis of this compound, a scalable process would ideally:

Avoid the use of protecting groups if a sufficiently selective one-pot or two-step process can be developed.

Utilize readily available and cost-effective iodinating agents and solvents.

Involve reaction conditions that are amenable to standard industrial chemical reactors.

Result in a product that can be easily isolated and purified without the need for extensive chromatography.

Chemical Reactivity and Derivatization Mechanisms of N Chloroacetyliodotyramine

Nucleophilic Reactivity of the Chloroacetyl Moiety

The chloroacetyl group is an alpha-haloacetyl function, a class of reagents well-known for its utility in bioconjugation. The carbon atom adjacent to the chlorine is electrophilic, making it a target for nucleophilic attack. This reactivity is the basis for its use in covalently modifying biomolecules through a nucleophilic substitution reaction. acs.orgwikipedia.org The chloroacetyl group is generally less reactive than its iodoacetyl counterpart but offers greater solution stability, which can lead to more specific modification with fewer off-target effects. thermofisher.com

Reaction Mechanisms with Sulfhydryl Groups

The primary target for the chloroacetyl group on proteins is the sulfhydryl (or thiol) group of cysteine residues. thermofisher.comnih.gov The reaction proceeds via a well-established SN2 (bimolecular nucleophilic substitution) mechanism. The highly nucleophilic sulfur atom of a deprotonated thiol (thiolate anion) attacks the electrophilic carbon of the chloroacetyl group. This concerted step involves the formation of a new carbon-sulfur bond and the simultaneous displacement of the chloride ion as the leaving group. The result is a stable and irreversible thioether linkage. nih.gov

The efficiency of this reaction is highly dependent on pH. The optimal pH range is typically between 7.5 and 8.5, which facilitates the deprotonation of the cysteine's sulfhydryl group (pKa ≈ 8.0-8.5) to the more nucleophilic thiolate form, without promoting significant hydrolysis of the reagent or unwanted side reactions. thermofisher.comresearchgate.net

Table 1: Reactivity of Haloacetyl Groups with Nucleophiles

Functional Group Nucleophile Product Bond Type Optimal pH Relative Rate
Chloroacetyl Cysteine (thiol) Carbamidomethyl-cysteine Thioether 7.5 - 8.5 Moderate
Iodoacetyl Cysteine (thiol) Carbamidomethyl-cysteine Thioether 7.5 - 8.5 Fast
Chloroacetyl Lysine (B10760008) (amine) N-alkylated lysine Secondary Amine > 8.5 Slow

| Chloroacetyl | Histidine (imidazole) | N-alkylated histidine | N-C bond | > 8.0 | Slow |

This table provides a generalized comparison of haloacetyl reactivity. Actual rates and specificity depend on various factors including solvent, temperature, and the specific protein microenvironment.

Reactivity with Amino and Imidazoyl Groups

While cysteine is the preferred target, the chloroacetyl moiety can also react with other nucleophilic amino acid side chains, particularly under certain conditions. The ε-amino group of lysine and the imidazole (B134444) ring of histidine are potential sites for alkylation. acs.orgthermofisher.com

These reactions are generally much slower than the reaction with cysteinyl thiols. acs.org However, at pH values above 8.5, the deprotonated, uncharged form of the lysine amino group becomes more prevalent, increasing its nucleophilicity and the likelihood of it reacting with the chloroacetyl group. thermofisher.comresearchgate.net Similarly, the imidazole side chain of histidine can be alkylated, though this reaction is often sluggish. acs.org These reactions are typically considered "off-target" or side reactions when cysteine-specific modification is the goal. thermofisher.comacs.org

Influence of Iodination on Reactivity Profiles and Electronic Structure

Furthermore, the iodination impacts the electronic distribution of the aromatic ring. While iodine is inductively withdrawing, it can also donate electron density through resonance. This dual effect modifies the reactivity of the aromatic ring itself. dtu.dk In the context of the entire N-Chloroacetyliodotyramine molecule, these electronic perturbations could subtly influence the reactivity of the distal chloroacetyl group, although the direct effect is generally considered minor compared to the immediate electronic environment of the acetyl group itself. The primary role of the iodinated phenol (B47542) is often for other purposes, such as providing a site for radioiodination or acting as a heavy atom for crystallographic studies. caymanchem.com

Derivatization Strategies for Biomolecules

The specific reactivity of this compound, primarily targeting sulfhydryl groups, makes it a valuable tool for the derivatization of biomolecules like peptides and proteins. nih.gov The strategy can be tailored to achieve either site-specific or more general labeling, depending on the experimental goals and the nature of the target protein.

Site-Specific Conjugation Approaches on Peptides and Proteins

Site-specific labeling is crucial for creating homogeneous bioconjugates where the label is attached at a single, defined position. nih.govrsc.org This ensures that the function of the protein is minimally perturbed and that analytical results are uniform. This compound is well-suited for this approach by targeting cysteine residues.

The most common strategy involves proteins that naturally contain a single, solvent-accessible cysteine residue. nih.gov For proteins lacking a suitable cysteine, protein engineering techniques, such as site-directed mutagenesis, can be used to introduce a cysteine residue at a specific, desired location on the protein surface. nih.gov This engineered cysteine then serves as a unique chemical handle for specific conjugation with the chloroacetyl group of this compound. This method provides precise control over the stoichiometry and location of the label. researchgate.net

Non-Site-Specific Labeling Considerations

Non-site-specific, or stochastic, labeling occurs when a reagent reacts with multiple sites on a protein, resulting in a heterogeneous mixture of products. With this compound, this can happen under several circumstances. nih.gov

If a protein contains multiple solvent-accessible cysteine residues, each is a potential target for alkylation. Furthermore, if reaction conditions are not carefully controlled—for instance, by using a large excess of the labeling reagent or performing the reaction at a high pH (>8.5)—the specificity for cysteine is reduced. thermofisher.comresearchgate.net Under such conditions, off-target modification of other nucleophilic residues, primarily the amino groups of lysines and the N-terminus, or the imidazole groups of histidines, becomes more probable. thermofisher.comacs.org This leads to a population of protein molecules with varying numbers of labels attached at different positions, which can complicate downstream analysis and functional studies.

Table 2: Compound Names Mentioned

Compound Name
This compound
3-iodotyrosine
Tyrosine
Cysteine
Lysine
Histidine
Chloroacetamide

Chemical Stability and Degradation Pathways of this compound Derivatives in vitro

The in vitro chemical stability and degradation of this compound derivatives are critical determinants of their utility and behavior in biological and chemical assays. While direct studies on this compound itself are not extensively documented in publicly available literature, the degradation pathways can be inferred from the known reactivity of its constituent functional groups: the chloroacetamide moiety and the iodinated tyramine (B21549) backbone. The stability of these derivatives is influenced by factors such as pH, temperature, and the presence of enzymatic or nucleophilic species.

The primary degradation pathways for this compound derivatives in an in vitro setting are anticipated to be hydrolysis of the chloroacetamide group and potential enzymatic modifications.

Hydrolytic Degradation:

The chloroacetamide functional group is susceptible to hydrolysis under both acidic and basic conditions. researchgate.netacs.org The reaction mechanisms can vary depending on the pH.

Under basic conditions, the degradation of chloroacetamides typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction. researchgate.netacs.org In this pathway, a hydroxide (B78521) ion attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a hydroxyacetyl derivative. In some instances, cleavage of the amide bond can also occur. researchgate.net

Acid-catalyzed hydrolysis can lead to the cleavage of both the amide and ether linkages within related chloroacetamide structures. researchgate.netacs.org The specific pathway and rate of hydrolysis are significantly influenced by the nature of the substituents on the aromatic ring and the nitrogen atom, which can affect steric hindrance and electronic properties. nih.gov For instance, studies on various chloroacetamide herbicides have shown that subtle structural differences can dramatically alter their reactivity and degradation mechanisms. researchgate.net

Enzymatic Degradation:

The iodinated tyramine structure suggests potential susceptibility to enzymatic degradation. While specific enzymatic pathways for this compound have not been detailed, related compounds offer insights. For example, tyramine itself can be degraded by certain microorganisms. Strains of Brevibacterium linens have been shown to reduce tyramine content significantly during cheese ripening. nih.gov This degradation can occur in a simple buffer system, indicating the direct action of microbial enzymes. nih.gov

Furthermore, the chloroacetyl group can be targeted by dehalogenating enzymes. Enzymatic dehalogenation represents a diverse set of reactions, including those catalyzed by haloperoxidases and FADH2-dependent halogenases, although these are more commonly associated with halogenation. nih.govresearchgate.netnih.gov Reductive dehalogenases, found in various microorganisms, could potentially remove the chlorine atom.

The following table summarizes the potential degradation pathways for this compound derivatives in vitro:

Degradation PathwayDescriptionInfluencing FactorsPotential Products
Base-Catalyzed Hydrolysis Nucleophilic substitution (SN2) of the chloride by a hydroxide ion. Amide cleavage can also occur.High pH, TemperatureN-Hydroxyacetyliodotyramine, Iodotyramine, Chloroacetic acid
Acid-Catalyzed Hydrolysis Cleavage of the amide bond.Low pH, TemperatureIodotyramine, Chloroacetic acid
Enzymatic Dehalogenation Enzymatic removal of the chlorine atom from the chloroacetyl group.Presence of specific dehalogenase enzymes.N-Acetyliodotyramine
Enzymatic Degradation of Tyramine Moiety Degradation of the iodotyramine backbone by enzymes such as those found in certain bacteria.Presence of specific microbial enzymes.Various smaller degradation products.

It is important to note that the stability of the iodine-carbon bond on the aromatic ring is generally high under typical in vitro conditions, but it could be susceptible to deiodination by specific enzymes not commonly found in standard in vitro stability assays.

N Chloroacetyliodotyramine As a Chemical Probe in Biochemical Research

Design Principles for N-Chloroacetyliodotyramine-Based Probes

The design of effective chemical probes, such as those based on this compound, hinges on fundamental principles that ensure target selectivity, high affinity, and experimental utility. researchgate.net A chemical probe is typically composed of three key functional parts: a reactive "warhead," a linker or spacer, and a reporter or bio-orthogonal handle. rsc.org In this compound, these components are integrated into a single small molecule. The chloroacetyl group serves as the reactive warhead, the tyramine (B21549) backbone can be considered part of the linker, and the iodine atom provides a handle for introducing a reporter unit. ethernet.edu.et Key design considerations include ensuring that the probe maintains high affinity for its intended target and possesses adequate solubility and stability for use in complex biological systems. researchgate.net

The following table outlines the functional components of this compound in the context of chemical probe design.

Probe ComponentChemical GroupFunction in Probe Design
Reactive Group α-ChloroacetylForms stable, covalent bonds with nucleophilic amino acid residues (e.g., cysteine, histidine) on target proteins. nih.govscispace.com
Linker/Scaffold TyramineProvides the structural backbone connecting the reactive group to the reporter unit. Its properties can influence solubility and spacing.
Reporter Handle Iodine AtomAllows for the introduction of a detectable signal, most notably a radioisotope like ¹²⁵I, for in vitro detection. ethernet.edu.et

Incorporation of Reporter Units (e.g., Radioisotopes for in vitro detection)

A crucial feature of this compound in probe design is the presence of an iodine atom on the phenol (B47542) ring. This halogen serves as a site for the introduction of a reporter unit, particularly a radioisotope. The stable iodine can be replaced with a radioactive isotope, such as Iodine-125 (¹²⁵I) or Iodine-131, to create a radiolabeled probe. ethernet.edu.et This process, known as radioiodination, transforms the molecule into a sensitive tool for in vitro detection.

The use of ¹²⁵I is especially common for protein labeling due to its manageable half-life of about 60 days and detectable gamma-ray emissions. revvity.co.jp The resulting radiolabeled this compound can then be conjugated to a target molecule, rendering it detectable in various biochemical assays. This indirect labeling method is analogous to the well-established Bolton-Hunter reagent, which is an N-hydroxysuccinimide ester used to attach an iodinated phenyl group to proteins, particularly at lysine (B10760008) residues. revvity.co.jpgbiosciences.comspringernature.com The ability to introduce a high-specific-activity tracer is a key advantage for assays requiring high sensitivity. revvity.co.jp

Linker Chemistry Considerations in Probe Design for Molecular Systems

Linker chemistry is a critical aspect of probe design, as the linker connects the reactive part of the probe to the reporter tag and can influence the probe's stability, solubility, and spatial orientation. symeres.comamericanpharmaceuticalreview.com Linkers can be broadly categorized as cleavable or non-cleavable. njbio.comabzena.com The bond formed by the chloroacetyl group of this compound is a stable thioether or ester linkage, which is considered non-cleavable under typical biological conditions. symeres.comresearchgate.net

The design of the linker affects how the probe interacts with its target. For instance, the length and flexibility of a linker can determine whether a probe can successfully reach its binding site. americanpharmaceuticalreview.com In the case of this compound, the tyramine structure itself acts as a rigid scaffold. In more complex probes, this compound could be attached to a longer, more flexible linker, such as a polyethylene (B3416737) glycol (PEG) chain, to modulate properties like hydrophilicity and to overcome steric hindrance. americanpharmaceuticalreview.com The choice of linker architecture is vital for ensuring that the probe remains stable in circulation for in vivo applications or in buffer for in vitro assays, preventing premature release or non-specific binding. abzena.com

Application in Protein Labeling Methodologies

This compound is a versatile reagent employed in various protein labeling methodologies due to its bifunctional nature. It contains a reactive chloroacetyl group for covalent attachment and an iodinated phenyl ring for detection or further modification.

Covalent Labeling of Proteins and Peptides in vitro

The primary application of this compound in protein chemistry is for covalent labeling. The α-chloroacetyl group is an electrophilic moiety that reacts with nucleophilic side chains of amino acids to form a stable covalent bond. nih.govacs.org This type of reaction, often termed affinity labeling, is highly effective because the irreversible bond allows for the study of protein structure and interactions under various conditions without the risk of the label dissociating. researchgate.net

The thiol group of cysteine is a primary target for alkylation by chloroacetyl groups due to its high nucleophilicity. scispace.comnih.gov However, other nucleophilic residues such as histidine, lysine, and the N-terminal α-amino group can also be modified, often depending on the pH of the reaction and the local microenvironment of the residue on the protein surface. nih.govnih.gov The proximity-induced reactivity, where initial non-covalent binding of the probe to the protein accelerates the covalent reaction, enhances the specificity of labeling. nih.govscispace.com

The table below summarizes the reactivity of the chloroacetyl group with various amino acid residues.

Amino Acid ResidueNucleophilic GroupResulting BondRelative Reactivity
Cysteine Thiol (-SH)ThioetherHigh scispace.com
Histidine Imidazole (B134444)N-Alkylated ImidazoleModerate
Lysine ε-Amino (-NH₂)Secondary AmineModerate to Low nih.gov
N-terminus α-Amino (-NH₂)Secondary AmineModerate to Low researchgate.net

Development of Radiotracer Conjugates for in vitro Biochemical Assays

A significant application of this compound is in the creation of radiotracer conjugates for sensitive biochemical assays. ethernet.edu.et By using a radioiodinated version of the compound (e.g., with ¹²⁵I), researchers can produce proteins and peptides with high specific radioactivity. science.gov These radiolabeled molecules are invaluable tools for receptor-ligand binding studies, radioimmunoassays (RIAs), and other quantitative in vitro assays. revvity.co.jp

The process involves first synthesizing N-chloroacetyl-[¹²⁵I]iodotyramine, which is then reacted with the protein or peptide of interest. This indirect labeling method is particularly advantageous for proteins that may be sensitive to the oxidative conditions required for direct iodination of tyrosine or histidine residues. revvity.co.jpspringernature.com The resulting conjugate can be easily traced and quantified using gamma counters or autoradiography, allowing for the precise measurement of molecular interactions. Precursors like N-succinimidyl-3-(tri-n-butylstannyl)benzoate are also used in a similar two-step process to create radioiodinated agents for labeling. ontosight.aixml-journal.net

Strategies for Antibody Immunoconjugation as Research Tools

This compound can be employed as a bifunctional reagent for creating antibody immunoconjugates. researchgate.net These conjugates link an antibody to a reporter molecule or another functional moiety, creating powerful tools for research applications like immunoassays and cellular imaging. Bifunctional chelating agents are commonly used to attach metal radionuclides to antibodies for imaging or therapy. scilit.commdpi.comnih.gov

In this strategy, the chloroacetyl group of the reagent is used to covalently attach it to the antibody. This reaction typically targets accessible nucleophilic amino acid residues on the antibody, such as cysteines from reduced interchain disulfide bonds or lysines. researchgate.net The iodinated tyramine portion can either carry a radioisotope for detection or be used as an attachment point for other molecules. The stable bond formed ensures that the conjugate does not dissociate, which is critical for the reliability of the research tool. abzena.com The development of such immunoconjugates allows for the specific targeting of antigens by the antibody, coupled with sensitive detection provided by the radiolabel.

Advanced Analytical Methodologies for N Chloroacetyliodotyramine and Its Conjugates

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone for the isolation and purification of N-Chloroacetyliodotyramine and its derivatives from complex mixtures. The choice between liquid and gas chromatography is largely dependent on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) Method Development for Conjugates

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of this compound and its conjugates due to the non-volatile nature of these compounds. nih.gov The development of a robust HPLC method is critical for the separation and purification of these molecules, especially when dealing with complex biological matrices. nih.gov

Method development for this compound conjugates often involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. nih.govmdpi.com The separation is based on the differential partitioning of the analytes between the two phases. A typical mobile phase might consist of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the compounds. researchgate.net For instance, a slightly acidic pH can suppress the ionization of acidic functional groups, leading to better retention on a C18 column. nih.gov

The detection of this compound and its conjugates is commonly achieved using a UV detector, often at a wavelength around 275 nm, which corresponds to the absorbance of the iodinated phenolic ring. researchgate.net For enhanced sensitivity and selectivity, especially in complex samples, derivatization with a fluorogenic reagent can be employed prior to HPLC analysis. researchgate.net

Key parameters that are optimized during HPLC method development include:

Column Chemistry: The choice of the stationary phase (e.g., C18, C8, phenyl-hexyl) is crucial for achieving the desired selectivity.

Mobile Phase Composition: The type and proportion of organic modifiers and the pH of the aqueous buffer are adjusted to control retention times and resolution.

Gradient Elution: A gradient program, where the mobile phase composition is changed over time, is often necessary to separate compounds with a wide range of polarities.

Flow Rate and Temperature: These parameters are optimized to improve efficiency and reduce analysis time.

Validation of the developed HPLC method is essential to ensure its reliability and includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Table 1: Exemplary HPLC Method Parameters for Tyramine (B21549) Derivatives

ParameterConditionReference
Column Sinergy Hydro-RP (150 mm × 4.6 mm i.d.) researchgate.net
Mobile Phase Methanol and triethylammonium (B8662869) phosphate buffer (pH 3; 10mM) researchgate.net
Flow Rate 0.8 mL/min researchgate.net
Detection 275 nm researchgate.net

Gas Chromatography (GC) Considerations for Derivatized Forms

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, this compound and its conjugates are generally non-volatile due to their polar functional groups (hydroxyl and amide). Therefore, a crucial step of derivatization is required to make them amenable to GC analysis. nih.govyoutube.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. youtube.comresearchgate.net Common derivatization strategies for compounds containing hydroxyl and amine groups include:

Silylation: This process replaces active hydrogens in hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). youtube.com This significantly reduces the polarity and increases the volatility of the analyte.

Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can be used to introduce fluoroacyl groups, which not only increase volatility but also enhance detectability by electron capture detectors (ECD). jfda-online.commdpi.com

Esterification: For carboxylic acid functionalities, esterification, for instance with methanol in the presence of an acid catalyst, can be employed. youtube.com

Once derivatized, the this compound derivative can be separated on a GC column, typically a fused-silica capillary column with a nonpolar stationary phase like dimethylpolysiloxane. nih.govlawdata.com.tw The separated components are then detected, most commonly by a Flame Ionization Detector (FID) or, for greater sensitivity and structural information, a Mass Spectrometer (MS). nih.gov

The interpretation of GC results involves analyzing the retention time, which is characteristic of a specific compound under a given set of chromatographic conditions, and the peak area, which is proportional to the concentration of the analyte. youtube.com

Table 2: Common Derivatization Reagents for GC Analysis

ReagentFunctional Group TargetedResulting Derivative
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)-OH, -NH2Trimethylsilyl (TMS) ether/amine
Pentafluoropropionic anhydride (PFPA)-OH, -NH2Pentafluoropropionyl ester/amide
Boron trifluoride in methanol (BF3-MeOH)-COOHMethyl ester

Spectroscopic Characterization of this compound and its Conjugates

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound and its conjugates. Mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed information about the molecular weight, elemental composition, and the precise arrangement of atoms within the molecule.

Mass Spectrometry (MS) Applications in Structure Elucidation and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the structural elucidation and quantification of this compound and its conjugates. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov

For the analysis of this compound, electron ionization (EI) can be used, which often results in extensive fragmentation, providing a characteristic fingerprint of the molecule. nist.gov The fragmentation pattern can be used to deduce the structure of the compound. For larger conjugates, softer ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are employed to minimize fragmentation and keep the molecular ion intact.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural analysis. nih.gov In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and can be used to identify specific substructures within the molecule. nih.gov

MS is also a highly sensitive and selective technique for quantification. By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), the instrument is set to detect only specific m/z values corresponding to the analyte of interest, which significantly reduces background noise and improves the limit of detection. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules in solution. colostate.edunih.gov It provides information about the chemical environment of individual atoms, their connectivity, and their spatial arrangement. The two most common types of NMR experiments for organic compounds are ¹H NMR and ¹³C NMR.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the number of protons of a particular type (integration).

¹³C NMR (Carbon NMR): This technique provides information about the different types of carbon atoms in a molecule. The chemical shift of each carbon signal indicates its electronic environment. wisc.edu For example, carbons in aromatic rings typically appear in the range of 110-160 ppm, while carbonyl carbons are found at much lower fields (160-220 ppm). wisc.edu

For a complete structural assignment of this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be employed. These 2D techniques reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the molecule. The analysis of NMR spectra for iodinated tyramine derivatives would reveal characteristic shifts due to the presence of the iodine atom and the chloroacetyl group. rsc.orgrsc.orgunimi.it

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (amide)~165
C-Cl~42
Aromatic C-I~90
Aromatic C-OH~155
Other Aromatic C115-135
Aliphatic CH₂-N~40
Aliphatic CH₂-Ar~35

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Radiometric Detection and Quantification Techniques

When this compound is labeled with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I), radiometric detection methods become the primary means of quantification. These techniques are exceptionally sensitive and are crucial for applications such as radioimmunoassays and in vitro binding studies.

The quantification of radiolabeled this compound is typically performed using a gamma counter, which measures the gamma radiation emitted by the radioactive iodine isotope. The amount of radioactivity is directly proportional to the amount of the radiolabeled compound present in the sample.

To determine the concentration of the compound, a standard curve is generated using known amounts of the radiolabeled this compound. The radioactivity of the unknown samples is then measured, and their concentrations are determined by interpolation from the standard curve.

In studies involving protein conjugation, radiometric detection allows for the precise determination of the specific activity of the conjugate (i.e., the amount of radioactivity per unit mass of protein). This is a critical parameter for ensuring the quality and consistency of radiolabeled protein conjugates. nih.gov

Scintillation Counting and Gamma Spectroscopy for Iodine-125 in Labeled Molecules

The quantification of molecules labeled with Iodine-125 (¹²⁵I), such as biomolecules conjugated with this compound, relies on the detection of the radiation emitted during the isotope's decay. The primary methods for this detection are scintillation counting and gamma spectroscopy, which are chosen based on the specific requirements of the experiment, including sample type and desired quantitative precision.

Iodine-125 decays via electron capture with a half-life of 59.4 days. wikipedia.org This decay process results in the emission of characteristic X-rays and a low-energy gamma photon. wikipedia.orgmtsu.edu Specifically, it emits a gamma ray at 35.5 keV and X-rays in the range of 27-32 keV. wikipedia.orgmtsu.edu These emissions are the basis for detection by both liquid scintillation counters and gamma counters.

Gamma Counting is a widely used technique for the direct measurement of gamma-emitting radionuclides like ¹²⁵I. The detector in a gamma counter is typically a solid scintillator, most commonly a thallium-activated sodium iodide (NaI(Tl)) crystal. When gamma rays from the ¹²⁵I-labeled sample interact with the crystal, they produce flashes of light (scintillations). These light flashes are converted into electrical pulses by a photomultiplier tube (PMT), and the number of pulses is proportional to the amount of radioactivity in the sample. Gamma counters are highly efficient for detecting the low-energy photons of ¹²⁵I, with typical efficiencies around 70%. mtsu.edu This method is non-destructive to the sample and is suitable for a variety of sample formats, including those in solution or bound to solid phases like cell pellets or beads.

Liquid Scintillation Counting (LSC) is another versatile method for quantifying ¹²⁵I. In LSC, the sample is mixed with a liquid scintillation cocktail. This cocktail contains a solvent and fluors that emit light when they absorb energy from the radiation. The low-energy electrons (Auger and internal conversion electrons) and photons emitted by ¹²⁵I interact with the cocktail, producing light that is detected by PMTs. LSC also demonstrates high counting efficiencies for ¹²⁵I, often around 70%. mtsu.edu This technique is particularly useful for heterogeneous samples and for dual-label studies where another radionuclide is present.

The choice between gamma counting and liquid scintillation counting often depends on the nature of the in vitro assay. For instance, in radioimmunoassays (RIA) or receptor-ligand binding assays where the labeled molecule may be in a liquid phase, either technique can be employed. revvity.com

Detection Method Principle Typical Efficiency for ¹²⁵I Advantages Disadvantages
Gamma Counting Detection of gamma rays and X-rays using a solid scintillator (e.g., NaI(Tl) crystal).~70% mtsu.eduNon-destructive, simple sample preparation, suitable for solid and liquid samples.Can be sensitive to sample geometry and volume.
Liquid Scintillation Counting Detection of photons and electrons in a liquid scintillation cocktail.~70% mtsu.eduHigh efficiency for low-energy emitters, suitable for heterogeneous samples, can perform dual-label counting.Sample is consumed, potential for chemical and color quenching.

Quantitative Analysis of Labeled Biomolecules in in vitro Samples

The conjugation of this compound to biomolecules provides a means to trace and quantify these molecules in a variety of in vitro experimental settings. The high specific activity achievable with ¹²⁵I labeling allows for sensitive detection in assays such as cell binding, uptake studies, and immunoassays. revvity.com

In vitro Binding and Uptake Studies

A primary application of ¹²⁵I-labeled biomolecules is in the characterization of their interactions with cells and specific cellular components. For example, a protein labeled with ¹²⁵I via this compound can be used to study its binding to cell surface receptors. In a typical experiment, cultured cells are incubated with varying concentrations of the ¹²⁵I-labeled protein. After incubation, unbound protein is washed away, and the amount of radioactivity associated with the cells is measured using a gamma counter. nih.gov This allows for the determination of binding affinity (Kd) and the number of binding sites (Bmax).

In a study investigating the binding of a ¹²⁵I-labeled peptide heterodimer to U87MG glioma cells, the cells were incubated with the radiolabeled compound. nih.gov After incubation, the cells were lysed, and the radioactivity in the lysate was counted with a gamma counter to quantify the amount of bound peptide. nih.gov This type of assay can also be used in competitive binding experiments, where the displacement of the ¹²⁵I-labeled ligand by an unlabeled compound is measured to determine the inhibitor's affinity.

In vitro Stability

The stability of the radiolabeled conjugate is a critical factor for the reliability of experimental results. Stability assays are performed to ensure that the ¹²⁵I remains attached to the biomolecule under experimental conditions and that the biomolecule retains its biological activity. To assess stability, the ¹²⁵I-labeled biomolecule can be incubated in relevant biological media, such as cell culture medium or serum, at physiological temperature (37°C). acs.org At various time points, aliquots are taken and analyzed, often by methods like high-performance liquid chromatography (HPLC) coupled with a radiation detector, to separate the intact labeled biomolecule from free ¹²⁵I or labeled degradation products. acs.org

For example, the in vitro stability of an ¹²⁵I-labeled aldehyde was evaluated by incubating it in saline, PBS, and mouse serum. acs.org The percentage of intact radiotracer was measured over 24 hours to assess its stability in different media. acs.org

Parameter Description Experimental Approach Typical Data Output
Cell Binding Quantifies the interaction of the labeled biomolecule with cells.Incubate cells with the ¹²⁵I-labeled molecule, wash away unbound ligand, and measure cell-associated radioactivity.Binding curves (cpm vs. concentration), Kd, Bmax.
Competitive Inhibition Determines the affinity of an unlabeled compound for the target receptor.Co-incubate cells with a fixed concentration of the ¹²⁵I-labeled molecule and varying concentrations of an unlabeled competitor.IC50 values, Ki.
Cellular Uptake/Internalization Measures the amount of labeled biomolecule transported into the cell.After incubation, treat cells with a stripping buffer (e.g., acid wash) to remove surface-bound ligand before counting intracellular radioactivity.Time-course of uptake, percentage of internalization.
In vitro Stability Assesses the integrity of the labeled biomolecule over time in biological fluids.Incubate the ¹²⁵I-labeled molecule in buffer, cell culture medium, or serum at 37°C. Analyze aliquots at different time points by HPLC or TCA precipitation.Percentage of intact radiolabeled molecule over time.

The data generated from these quantitative in vitro assays are fundamental for the preclinical evaluation of biomolecules and for understanding their biological function at the molecular level.

Computational and Theoretical Studies of N Chloroacetyliodotyramine

Molecular Modeling and Simulation of N-Chloroacetyliodotyramine

Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. nih.govscifiniti.com These methods are fundamental to modern chemical and biological research, offering a window into the dynamic nature of chemical compounds. nih.govmdpi.com

Conformational analysis is the study of the different three-dimensional arrangements of atoms in a molecule, known as conformers or rotamers, that can be interconverted by rotation about single bonds. chemistrysteps.comwikipedia.org For a flexible molecule like this compound, which contains several rotatable single bonds (e.g., within the tyramine (B21549) side chain and the N-acetyl group), a multitude of conformations are possible. Theoretical calculations are employed to map the potential energy surface (PES) by systematically changing dihedral angles to identify the most stable, low-energy conformers. wikipedia.orgauremn.org.br

Molecular dynamics (MD) simulations build upon this by providing a dynamic picture of the molecule over time. nih.govencyclopedia.pub In an MD simulation, the forces on each atom are calculated, and Newton's laws of motion are used to simulate atomic movements, providing a trajectory of the molecule's conformational changes. nih.gov Such simulations for this compound would reveal how the molecule flexes, bends, and changes its shape in different environments (e.g., in a vacuum or in a solvent). This is crucial for understanding how its shape might adapt upon approaching a biological target.

Table 1: Hypothetical Conformational Analysis of this compound This table illustrates the type of data generated from a conformational analysis, showing hypothetical low-energy conformers and their calculated relative stabilities.

Conformer IDDihedral Angle τ1 (Cα-Cβ)Dihedral Angle τ2 (N-Cα)Relative Energy (kcal/mol)Population (%) at 298 K
A 180° (anti)180° (trans)0.0075.3
B 60° (gauche)180° (trans)0.9515.1
C -60° (gauche)180° (trans)0.9515.1
D 180° (anti)60° (gauche)2.501.5
E 180° (anti)-60° (gauche)2.501.5

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure of a molecule. frontiersin.orgplos.org These calculations solve approximations of the Schrödinger equation to determine properties like electron distribution, molecular orbital energies, and electrostatic potential. arxiv.org For this compound, these calculations are essential for understanding its intrinsic reactivity.

Key parameters derived from quantum chemical calculations include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the LUMO indicates the molecule's ability to accept electrons, which is central to its function as an electrophile in conjugation reactions. The HOMO-LUMO energy gap is a measure of chemical reactivity and stability. frontiersin.org

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface. For this compound, this would highlight the electrophilic nature of the carbon atom attached to the chlorine, making it the primary site for nucleophilic attack, and the electron-rich regions like the phenolic oxygen and the iodine atom.

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, quantifying the polarity of bonds and identifying reactive centers.

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations This table presents hypothetical data that would be obtained from DFT calculations on the molecule.

PropertyCalculated ValueSignificance for Reactivity
HOMO Energy -6.5 eVRelates to electron-donating ability
LUMO Energy -1.2 eVRelates to electron-accepting ability; key for electrophilicity
HOMO-LUMO Gap 5.3 eVIndicator of chemical stability and reactivity
Dipole Moment 3.8 DMeasures overall molecular polarity
Partial Charge on Carbonyl Carbon +0.45 eIndicates a strong electrophilic center
Partial Charge on α-Carbon +0.15 eIndicates a secondary electrophilic center
Partial Charge on Chlorine -0.20 eHighlights the leaving group's electronic character

Prediction of Chemical Reactivity and Selectivity in Conjugation Reactions

A primary application of this compound is in chemical conjugation, where it acts as an electrophile to label molecules containing nucleophilic groups. Computational methods can predict the feasibility, pathways, and selectivity of these reactions. cecam.orgrsc.org

This compound is designed to react with nucleophiles via a nucleophilic substitution reaction, likely following an SN2 mechanism where the nucleophile attacks the carbon atom bearing the chlorine, displacing it as a leaving group. nih.govorganic-chemistry.org Computational chemistry can model this process in detail for various biologically relevant nucleophiles, such as the thiol group of cysteine or the amino group of lysine (B10760008).

By calculating the potential energy surface for the reaction, chemists can identify the transition state structure and determine the activation energy (the energy barrier that must be overcome for the reaction to occur). frontiersin.org Comparing the activation energies for reactions with different nucleophiles allows for the prediction of reactivity and selectivity. For instance, calculations could confirm whether this compound reacts preferentially with thiols over amines under specific conditions. nih.gov

Table 3: Hypothetical Calculated Activation Energies for the Reaction of this compound with Biological Nucleophiles This table illustrates how computational analysis can predict the selectivity of conjugation reactions.

NucleophileFunctional GroupSolvent ModelCalculated Activation Energy (kcal/mol)Predicted Relative Rate
Cysteine Thiol (-SH)Water15.2Fast
Lysine Amine (-NH₂)Water21.5Moderate
Serine Hydroxyl (-OH)Water28.0Slow
Histidine Imidazole (B134444)Water19.8Moderate

Prediction of Binding Affinities for Chemical Conjugation Events

Once this compound is conjugated to a ligand or probe, the resulting molecule must bind to a specific biological target, such as a protein receptor or enzyme. Predicting the binding affinity of this conjugate is crucial for its design and application. nih.govarxiv.org

Computational techniques like molecular docking and free energy calculations are used for this purpose. nih.gov

Molecular Docking: This method predicts the preferred orientation of the conjugate when bound to the target protein, forming a stable complex. nih.gov It evaluates different poses based on a scoring function that estimates the binding affinity.

Free Energy Calculations: More rigorous methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), often used in conjunction with MD simulations, can provide more accurate quantitative predictions of the binding free energy (ΔG_bind). A more negative value indicates stronger and more stable binding. nih.gov These calculations can help prioritize which conjugates are most likely to be effective. openreview.net

Table 4: Hypothetical Predicted Binding Affinities for an this compound Conjugate to a Target Protein This table shows sample output from molecular docking and free energy calculations for a hypothetical conjugate.

Computational MethodPredicted Binding ModeDocking Score (kcal/mol)Predicted Binding Free Energy (ΔG_bind) (kcal/mol)
Molecular Docking Binds in active site pocket, iodo-phenyl group in hydrophobic pocket-9.8N/A
MM/GBSA Refinement of docked pose via MD simulationN/A-12.5 ± 1.2
FEP Alchemical transformation from a known ligandN/A-11.9 ± 0.5

In Silico Design of this compound Analogues and Probes

Computational chemistry is not only for analysis but also for design. In silico (computer-based) methods allow for the rational design of new molecules with improved properties before they are synthesized in the lab. mdpi.comnih.gov Starting with the this compound scaffold, analogues could be designed to enhance specific characteristics.

For example, researchers could computationally explore:

Modifications to the Reactive Group: Replacing the chloroacetyl group with bromoacetyl or iodoacetyl groups to tune reactivity.

Changes to the Phenyl Ring: Adding or moving substituents on the iodinated phenyl ring to alter steric or electronic properties, which could influence the binding affinity of the final conjugate.

Linker Modifications: If used as part of a larger probe, the tyramine backbone could be extended or modified to achieve an optimal distance and orientation for binding to the target.

Virtual libraries of these analogues can be created and screened computationally against a target protein to identify candidates with the highest predicted affinities or desired selectivities, significantly accelerating the discovery process. schrodinger.comscifiniti.com

Rational Design for Enhanced Conjugation Efficiency and Specificity

Theoretical studies, often employing quantum mechanics (QM) and molecular mechanics (MM) methods, can provide deep insights into the reaction mechanisms governing the conjugation of this compound with nucleophilic amino acid residues. nih.gov The primary targets for α-haloacetyl compounds like this compound are the sulfhydryl groups of cysteine residues, although reactions with other nucleophiles such as the amino groups of lysine or histidine can also occur. google.compageplace.de

Computational modeling can elucidate the energetic profiles of these competing reaction pathways. By calculating the activation energy barriers for the reaction of the chloroacetyl moiety with different nucleophiles, researchers can predict the kinetic favorability and, consequently, the selectivity of conjugation. For instance, a lower activation barrier for the reaction with a cysteine thiol compared to a lysine amine would suggest a higher specificity for cysteine modification under controlled conditions.

Furthermore, the principles of rational design can be applied to create derivatives of this compound with fine-tuned properties. Molecular modeling allows for the in silico exploration of various substitutions on the tyramine ring or modifications to the acetyl group. nih.gov These modifications can influence the electronic properties of the reactive center and the steric accessibility of the electrophilic carbon, thereby altering conjugation efficiency. For example, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring could modulate the electrophilicity of the chloroacetyl group, making the reaction faster or more selective.

A hypothetical study could involve the design of a series of this compound analogs and the subsequent calculation of their reaction barriers with a model cysteine residue. The results could be tabulated to guide the selection of the most promising candidates for synthesis and experimental validation.

Table 1: Hypothetical Calculated Activation Energies for the Conjugation of this compound Derivatives with a Cysteine Thiol Model

DerivativeModificationCalculated Activation Energy (kcal/mol)Predicted Relative Reactivity
This compound Parent Compound15.2Baseline
Derivative AElectron-withdrawing group at ortho-position13.8Higher
Derivative BElectron-donating group at para-position16.5Lower
Derivative CBulkier substituent on the amine17.1Lower (Steric Hindrance)

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Virtual Screening for Novel Chemical Probe Applications in in vitro Systems

Virtual screening is a powerful computational technique used in drug discovery and chemical biology to search large libraries of small molecules for those that are most likely to bind to a drug target, typically a protein or nucleic acid. nih.govdiva-portal.org this compound, with its defined chemical scaffold and reactive handle, can serve as a valuable query molecule or fragment in virtual screening campaigns to identify novel chemical probes for in vitro applications.

In a ligand-based virtual screening approach, the three-dimensional shape and electrostatic properties of this compound can be used as a template to search for structurally similar compounds in vast chemical databases. mdpi.com This method is predicated on the "similarity principle," which posits that structurally similar molecules are likely to have similar biological activities. mdpi.com By identifying molecules that mimic the key features of this compound, researchers can discover new compounds that may target the same biological pathways or proteins.

Alternatively, in a structure-based virtual screening approach, a known protein target with a binding pocket of interest is used. If this compound or a similar ligand is known to bind to this target, its binding mode can be analyzed to create a pharmacophore model. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, electrophilic points) required for binding. The pharmacophore model is then used to screen virtual libraries for compounds that match these criteria. researchgate.net

The covalent nature of the interaction mediated by the chloroacetyl group can also be explicitly modeled in more advanced virtual screening protocols, often referred to as covalent docking. mdpi.com In such simulations, the program not only predicts the binding pose of a ligand in the protein's active site but also models the formation of the covalent bond with a specific nucleophilic residue. This allows for a more accurate prediction of binding for reactive fragments like this compound.

A virtual screening campaign could be designed to identify novel inhibitors for a specific enzyme where a cysteine residue in the active site is targeted for covalent modification. This compound could serve as a starting fragment, and the screening would identify other chemical scaffolds that can present a reactive electrophile in a similar spatial orientation.

Table 2: Illustrative Hit List from a Hypothetical Virtual Screening Campaign Using a Pharmacophore Model Derived from this compound

Compound IDScaffoldDocking ScorePredicted Affinity (pIC50)Key Interactions
ZINC12345Benzimidazole-9.87.5Covalent bond with Cys25, H-bond with Gly26
CHEMBL67890Indole-9.57.2Covalent bond with Cys25, Pi-stacking with Phe158
VENDOR01011Thiazole-9.27.0Covalent bond with Cys25, H-bond with Ser157
This compound Tyramine -8.5 6.5 Reference Compound

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Through these computational and theoretical approaches, the potential of this compound as a versatile chemical tool can be systematically explored and expanded, paving the way for the development of next-generation chemical probes with enhanced performance and novel applications.

Future Directions and Emerging Research Avenues

Integration with Advanced Chemical Biology Techniques for Molecular Systems

The convergence of chemistry and biology has spurred the development of powerful techniques for interrogating complex biological systems. frontiersin.orgwikipedia.org The future of N-Chloroacetyliodotyramine is closely tied to its integration with these advanced methodologies, most notably in the realm of proteomics. frontiersin.orgtechnologynetworks.com Proteomics, the large-scale study of proteins, relies heavily on the ability to label, identify, and quantify proteins from complex mixtures like cell lysates. nih.govnih.gov

This compound serves as a valuable tool in this context. By reacting with specific amino acid residues, it acts as a tag that facilitates the enrichment and identification of proteins. nih.gov This chemical labeling can be used in "bottom-up" proteomics workflows, where tagged proteins are enzymatically digested into peptides, and the modified peptides are then analyzed by mass spectrometry (MS/MS) to identify the original protein and the site of modification. technologynetworks.com

Future applications will likely see its use in more dynamic and quantitative proteomic studies. For instance, it could be employed in chemical proteomics to identify the protein targets of small molecules or to profile enzyme activity. wikipedia.orgnih.gov By attaching this chemical probe to proteins under specific cellular conditions, researchers can gain insights into changes in protein function, localization, and interaction networks, providing a more comprehensive understanding of molecular systems. mdpi.com The development of new analytical methods in mass spectrometry will further enhance the ability to detect and quantify proteins labeled with reagents like this compound, even in very small sample amounts. frontiersin.org

Development of Next-Generation this compound Derivatives with Tuned Reactivity

While this compound is effective, its reactivity is not entirely specific. As an α-haloacetyl compound, it primarily targets cysteine residues but can also react with other nucleophilic side chains such as those of histidine, methionine, and lysine (B10760008), particularly at higher pH values. pageplace.denih.gov This cross-reactivity can complicate the analysis of specifically labeled proteins.

A significant avenue of future research is the rational design of next-generation derivatives with "tuned" reactivity for enhanced specificity. This involves synthetic modification of the core this compound structure to modulate the electrophilicity of the chloroacetyl group or to introduce secondary binding motifs that favor interaction with specific protein microenvironments. The goal is to create probes that react exclusively with a single type of amino acid residue under physiological conditions. nih.gov

Modern computational approaches, including deep learning and generative methods, are becoming instrumental in navigating chemical space to design novel molecules with desired properties. dtu.dk These in silico tools could be employed to predict how structural changes to this compound would affect its reactivity and specificity, accelerating the development of superior labeling reagents. By fine-tuning these properties, researchers can create a portfolio of derivatives tailored for specific applications, from highly selective cysteine labeling to broader-spectrum probes for footprinting protein surfaces.

Table 1: Reactivity Profile of this compound

This interactive table summarizes the known group specificity of this compound and its class of α-haloacetyl compounds.

Methodological Advancements in Labeling and Conjugation Chemistry for Complex Biomolecules

The covalent modification of biomolecules, or bioconjugation, is a cornerstone of chemical biology, enabling the creation of advanced therapeutics, diagnostics, and research tools. nih.gov this compound represents a classic example of a group-specific labeling reagent. pageplace.de Its application in introducing radioactive iodine into proteins is a well-established method for tracking and quantifying proteins in various assays. google.comgoogle.com

However, the field of bioconjugation is rapidly evolving. researchgate.net Methodological advancements are focused on achieving site-specific labeling on complex biomolecules like antibodies or multi-protein complexes with high efficiency and under biocompatible conditions. mdpi.com While this compound is effective for targeting accessible cysteine residues, future work will focus on integrating its chemistry into more sophisticated, multi-step labeling strategies. For example, it could be used in combination with enzymatic methods or other orthogonal chemical reactions to install multiple, distinct labels onto a single protein. mdpi.com

There is also potential for developing cleavable linkers between the this compound tag and the protein. Such linkers, which could be sensitive to specific enzymes or chemical stimuli, would allow for the release of the protein after its capture or identification, facilitating downstream analysis. thermofisher.com As the demand for precisely modified biomolecules grows, particularly for creating antibody-drug conjugates or complex biosensors, adapting the chemistry of reagents like this compound to these new contexts will be a key area of development. google.com

Expanding the Scope of this compound as a Molecular Probe in Defined Biochemical Environments

A molecular probe is a molecule used to study the properties of other molecules or structures in their native environment. nih.gov this compound is particularly well-suited for this role due to the iodine atom in its structure. google.comgoogle.com This iodine can be a stable isotope for detection by mass spectrometry or, more powerfully, a radioactive isotope such as ¹²⁵I or ¹³¹I. The introduction of a radioactive label via this compound conjugation transforms a target protein into a traceable entity within a cell or organism. google.com

Future research will focus on expanding its use to probe defined biochemical environments with greater precision. For example, by applying it to living cells for short periods (pulse-labeling), it could be used to map changes in the accessibility of cysteine residues on proteins in response to cellular signals or stressors. This provides a snapshot of conformational changes or protein-protein interactions within a specific subcellular compartment. nih.gov

Furthermore, reaction-based probes that generate a signal only upon reacting with their target are of increasing interest. nih.gov Derivatives of this compound could be designed to become fluorescent or to activate a caged molecule only after covalent attachment to a target protein. This would reduce background noise and allow for the real-time visualization of labeling events in living systems. Such "smart" probes would provide unprecedented spatial and temporal resolution for studying protein dynamics in their specific biochemical milieu, from the cell membrane to the nucleus.

Table 2: Compound Names Mentioned in the Article

Q & A

Q. What frameworks guide the ethical evaluation of this compound’s environmental toxicity in preclinical studies?

  • Methodological Answer : Apply Green Chemistry metrics (e.g., E-factor, PMI) to assess synthetic efficiency. Use QSAR models to predict ecotoxicity endpoints, supplemented by Daphnia magna or algal growth inhibition assays. Align with EPA guidelines for persistent, bioaccumulative, and toxic (PBT) chemical assessments .

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